molecular formula C9H10N2O4 B1298025 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid CAS No. 325970-26-1

3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid

Cat. No.: B1298025
CAS No.: 325970-26-1
M. Wt: 210.19 g/mol
InChI Key: FHPYYJWFQPMLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid (C₉H₁₀N₂O₄; MW 210.19) is a pyridine derivative featuring a hydroxyl group at the 5-position of the pyridine ring, a carbonyl-linked amino group, and a propionic acid side chain . Its structure combines aromatic, hydrogen-bonding (via the hydroxyl group), and carboxylic acid functionalities, making it relevant in medicinal chemistry and materials science. The compound is cataloged under CAS 115374-93-1 and is commercially available for research applications .

Properties

IUPAC Name

3-[(5-hydroxypyridine-3-carbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-7-3-6(4-10-5-7)9(15)11-2-1-8(13)14/h3-5,12H,1-2H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPYYJWFQPMLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354363
Record name 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325970-26-1
Record name 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Formation of the Carbonyl Group: The carbonyl group can be introduced through oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Coupling with Amino-Propionic Acid: The final step involves coupling the pyridine derivative with amino-propionic acid using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Prolyl Hydroxylase Inhibition

One of the primary applications of 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid is as a prolyl hydroxylase inhibitor. This mechanism is crucial for the regulation of hypoxia-inducible factors (HIFs), which play a significant role in cellular responses to low oxygen levels. The inhibition of prolyl hydroxylase can enhance erythropoietin production, leading to improved red blood cell formation and oxygen delivery in tissues. This property makes the compound a candidate for treating conditions such as anemia and ischemic diseases .

Treatment of Cardiovascular Diseases

Research indicates that this compound may be effective in managing cardiovascular diseases, including coronary artery disease and peripheral vascular disease. By improving blood flow and oxygen delivery to ischemic tissues, it can alleviate symptoms associated with these conditions .

Anti-Cancer Activity

Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have been tested for their activity against ovarian and breast cancer cells, showing moderate cytotoxicity while maintaining low toxicity towards non-cancerous cells . This selective action highlights the potential for developing targeted cancer therapies.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It may offer therapeutic benefits in neurodegenerative diseases by modulating pathways involved in neuronal survival and function .

Enzyme Modulation

In biochemical research, this compound serves as a valuable tool for studying enzyme activity related to metabolic pathways. Its ability to inhibit specific enzymes allows researchers to elucidate mechanisms underlying various biochemical processes .

Case Studies and Research Findings

StudyFocusFindings
Kalai et al. (2021)Anti-Cancer ActivityModerate cytotoxicity against ovarian cancer cells; low toxicity towards healthy cells .
Patent US11690836B2Prolyl Hydroxylase InhibitorDemonstrated ability to enhance erythropoietin levels in mouse models .
Patent US8598210B2Cardiovascular ApplicationsImproved blood flow and energy utilization in ischemic tissues .

Mechanism of Action

The mechanism of action of 3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Derivatives

4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic Acid
  • Molecular Formula : C₁₀H₁₂N₂O₄
  • Molecular Weight : 224.22
  • Key Differences: The carboxylic acid chain is extended to butanoic acid (four carbons vs. three in the target compound).
3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic Acid
  • Molecular Formula : C₉H₉BrN₂O₃
  • Molecular Weight: Not explicitly provided (estimated ~285.09).
  • Key Differences :
    • Substitution of the 5-hydroxy group with bromine.
    • Bromine’s electronegativity and steric bulk could alter electronic properties and binding interactions compared to the hydroxyl group .
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic Acid
  • Molecular Formula : C₉H₁₀N₂O₄ (same as target compound).
  • Key Differences :
    • Pyridine substitution at the 4-position instead of 3.
    • Altered spatial arrangement may influence intermolecular interactions or receptor specificity .

Amino Acid Derivatives

(R)-3-Amino-3-(3-pyridyl)propionic Acid
  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18
  • Key Differences: Replaces the hydroxyl-pyridine carbonyl group with a direct pyridyl substitution on the β-carbon of propionic acid.
(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18
  • Key Differences: Amino group at the α-position (vs. β-position in the target compound). Stereochemistry (R-configuration) may influence chiral recognition in biological systems .

Functional Group Variations

3-(2-Pyridyldithio)propionic Acid
  • Molecular Formula: C₈H₉NO₂S₂
  • Molecular Weight : 215.29
  • Key Differences :
    • Incorporates a disulfide (dithio) linkage instead of an amide bond.
    • Redox-sensitive properties enable applications in bioconjugation and controlled release systems .
3-(5-Oxopyrrolidin-2-yl)propanoic Acid
  • Molecular Formula: C₇H₁₁NO₃
  • Molecular Weight : 157.17
  • Key Differences: Replaces the pyridine ring with a pyrrolidinone (5-membered lactam).

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Implications
3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid C₉H₁₀N₂O₄ 210.19 5-OH-pyridine, amide linker, propionic acid Hydrogen bonding, moderate lipophilicity
4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid C₁₀H₁₂N₂O₄ 224.22 Butanoic acid chain Increased lipophilicity
3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid C₉H₉BrN₂O₃ ~285.09 5-Br substitution Altered electronic properties
(R)-3-Amino-3-(3-pyridyl)propionic acid C₈H₁₀N₂O₂ 166.18 Direct pyridyl substitution, β-amino acid Reduced solubility, chiral specificity
3-(2-Pyridyldithio)propionic acid C₈H₉NO₂S₂ 215.29 Disulfide linkage Redox-sensitive applications

Research Findings and Implications

  • Substituent Effects :

    • Hydroxyl groups (e.g., in the target compound) enhance solubility via hydrogen bonding, whereas bromine (in the bromo analog) may improve stability or alter receptor binding .
    • Pyridine substitution position (3 vs. 4) influences steric interactions, as seen in sc-313112 and sc-313113 .
  • Chain Length: Butanoic acid derivatives (e.g., 4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid) exhibit higher molecular weights and lipophilicity, which may affect pharmacokinetics .
  • Functional Group Diversity: Disulfide-containing analogs (e.g., 3-(2-pyridyldithio)propionic acid) offer unique applications in drug delivery and nanotechnology .

Biological Activity

3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid, also referred to as a pyridine derivative, has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition and receptor binding. This compound is being investigated for its therapeutic applications in various medical fields, particularly in anti-inflammatory and anticancer treatments.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in enzymatic reactions associated with various physiological processes.
  • Receptor Modulation : It can modulate receptor function through competitive or non-competitive binding, affecting signaling pathways related to inflammation and cancer progression.

1. Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response and pain signaling .

2. Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer activity by inducing apoptosis in tumor cells. In vitro assays have demonstrated that it can reduce cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties are linked to its ability to modulate pathways associated with cytokine production and immune response. By inhibiting COX enzymes, it may reduce the synthesis of pro-inflammatory mediators like prostaglandins .

Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell proliferation at concentrations above 50 µM, with an IC50 value of approximately 30 µM. The mechanism was attributed to the induction of caspase-dependent apoptosis .

Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, this compound was shown to effectively inhibit COX-2 activity in vitro. The inhibition was dose-dependent, with notable effects observed at concentrations ranging from 10 µM to 100 µM. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration RangeReference
Enzyme InhibitionCOX-2 inhibition10 µM - 100 µM
Anticancer ActivityReduced cell viability in cancer lines>50 µM (IC50 ~30 µM)
Anti-inflammatoryDecreased pro-inflammatory mediator levelsNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.